N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide

Lipophilicity Membrane permeability CNS drug-likeness

N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide (Molecular Formula: C₂₅H₂₁NO₃, MW: 383.4 g/mol) is a synthetic naphthol-derived acetamide featuring a 2-hydroxynaphthalene core linked via a phenylmethylene bridge to a 2-phenoxyacetamide side chain. Classified within the amidoalkyl naphthol family, it is offered as a solid screening compound (free form, stereochemistry unknown) with computed properties including a LogP of 4.35, a topological polar surface area (tPSA) of 58.6 Ų, and 6 rotatable bonds.

Molecular Formula C25H21NO3
Molecular Weight 383.4 g/mol
Cat. No. B5157661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide
Molecular FormulaC25H21NO3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C25H21NO3/c27-22-16-15-18-9-7-8-14-21(18)24(22)25(19-10-3-1-4-11-19)26-23(28)17-29-20-12-5-2-6-13-20/h1-16,25,27H,17H2,(H,26,28)
InChIKeyBXYRYLJIIOSAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide – Structural Identity & Physicochemical Baseline for Procurement Decisions


N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide (Molecular Formula: C₂₅H₂₁NO₃, MW: 383.4 g/mol) is a synthetic naphthol-derived acetamide featuring a 2-hydroxynaphthalene core linked via a phenylmethylene bridge to a 2-phenoxyacetamide side chain . Classified within the amidoalkyl naphthol family, it is offered as a solid screening compound (free form, stereochemistry unknown) with computed properties including a LogP of 4.35, a topological polar surface area (tPSA) of 58.6 Ų, and 6 rotatable bonds . These physicochemical descriptors differentiate it from smaller, less lipophilic acetamide congeners and frame its utility in membrane permeability-sensitive assay contexts.

Why Generic Substitution of N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide Is Not Defensible


Compounds within the amidoalkyl naphthol and phenoxyacetamide classes exhibit extreme sensitivity of biological readout to seemingly minor structural modifications. Published structure–activity relationship (SAR) studies on 2-phenoxyacetamide analogues demonstrate that altering the aromatic substitution pattern can shift monoamine oxidase A (MAO-A) selectivity by over 13,000-fold (SI = 245 for a methoxyphenoxy analogue vs. near-equipotent unsubstituted counterparts) [1]. Similarly, the N-aryl substituent on naphthyl acetamides dictates intermolecular hydrogen-bonding networks (e.g., N–H···O dimer formation) that influence solid-state stability, solubility, and target binding geometry [2]. The combination of a 2-hydroxynaphthalene H-bond donor/acceptor, a phenylmethylene spacer, and a 2-phenoxyacetamide terminus present in the target compound cannot be replicated by simpler analogs (e.g., N-(2-naphthyl)-2-phenoxyacetamide or N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide), rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence: N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide vs. Closest Analogs


Lipophilicity & Permeability Surrogate: LogP Advantage Over the Simple Acetamide Analog

The target compound's computed LogP of 4.35 substantially exceeds that of the closest simpler acetamide analog, N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide. While the analog's exact LogP has not been experimentally reported in the same dataset, its markedly lower molecular weight (291.34 g/mol, C₁₉H₁₇NO₂) and absence of the phenoxy group predict a LogP approximately 2.5–3.0 based on fragment-based calculation [1]. This ~1.5 log unit difference translates to an approximately 30-fold higher predicted membrane partition coefficient, making the phenoxyacetamide derivative better suited for assays requiring passive membrane crossing (e.g., intracellular target engagement, blood–brain barrier penetration models).

Lipophilicity Membrane permeability CNS drug-likeness

Hydrogen-Bonding Capacity: Enhanced Intermolecular Interaction Potential vs. N-(2-Naphthyl)-2-phenoxyacetamide

The target compound possesses two hydrogen bond donors (naphthol –OH, amide –NH) and three acceptors (amide C=O, phenoxyether O, naphthol O), with a tPSA of 58.6 Ų . In contrast, N-(2-naphthyl)-2-phenoxyacetamide (C₁₈H₁₅NO₂, MW 277.3 g/mol) lacks the benzylic hydroxyl group, reducing HBD count to 1 and HBA count to 2, yielding a lower predicted tPSA of ~38 Ų . X-ray crystallography of the structurally related N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide confirms that the naphthol –OH engages in both intramolecular (N–H···O) and intermolecular (O–H···O) hydrogen bonds, stabilizing a dimeric packing motif that influences solubility and melting behavior [1]. The additional phenoxyacetamide extension in the target compound is expected to further modulate this H-bond network, offering distinct solid-state properties and target-binding pharmacophore features absent in the simpler 2-naphthyl variant.

Hydrogen bonding Crystal engineering Target engagement

Biological Scaffold Privilege: Phenoxyacetamide Motif Validated for Sub-Micromolar Enzyme Inhibition vs. Acetamide-Only Analogs

The 2-phenoxyacetamide substructure has been independently validated as a privileged scaffold for enzyme inhibition. In a comprehensive SAR study, 2-phenoxyacetamide analogues achieved MAO-A IC₅₀ values as low as 0.018 μM and MAO-B IC₅₀ values as low as 0.07 μM, with selectivity indices exceeding 200 [1]. By contrast, the simple acetamide analog N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide lacks the phenoxy extension and has no reported MAO inhibitory activity in the literature. The phenoxy oxygen atom provides a critical H-bond acceptor for the enzyme active site that the methyl group of the acetamide analog cannot replicate. Furthermore, closely related phenoxyacetamide derivatives have demonstrated sub-micromolar ADAMTS-5 inhibition (IC₅₀ = 0.00035 μM) with good selectivity over ADAMTS-4, MMP-13, and MMP-12 [2], establishing the pharmacophoric value of this motif.

Enzyme inhibition Monoamine oxidase Phenoxyacetamide SAR

Molecular Complexity & Rotatable Bonds: Conformational Flexibility Advantage for Induced-Fit Binding

The target compound possesses 6 rotatable bonds (the phenylmethylene bridge, the O–CH₂–C(=O) linker, and the phenoxy C–O bond) . This contrasts with the simpler N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, which has only 3 rotatable bonds (the phenylmethylene bridge and the acetyl C–N bond), and N-(2-naphthyl)-2-phenoxyacetamide, which has 4 rotatable bonds [1]. The additional conformational degrees of freedom in the target compound permit a larger ensemble of low-energy conformers, which can be advantageous for induced-fit recognition at protein binding sites that require ligand adaptation. QSAR studies on 2-phenoxyacetamide MAO inhibitors have established a positive correlation between molecular weight/bulkiness and MAO-B inhibitory activity, further supporting the value of the extended structure [2].

Molecular flexibility Conformational entropy Induced-fit binding

Aqueous Solubility Profile: Predicted LogSW Differentiation for Assay Buffer Compatibility

The predicted aqueous solubility (LogSW) of the target compound is –5.13 , indicating limited but manageable water solubility typical of medium-lipophilicity screening compounds. The p-methylphenyl analog N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenoxyacetamide shows a further reduced LogSW of –5.66, demonstrating that the unsubstituted phenyl derivative offers a measurable solubility advantage (~3.4× higher predicted solubility) over even closely related methyl-substituted variants . For screening laboratories preparing DMSO stock solutions for aqueous dilution, this solubility difference can determine whether a compound remains in solution at the target assay concentration (typically 10–100 μM), directly impacting false-negative rates in biochemical and cell-based screens.

Aqueous solubility Assay compatibility DMSO stock

Recommended Application Scenarios for N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide Based on Quantitative Evidence


Enzyme Inhibitor Screening Libraries Targeting MAO, ADAMTS, or Sirtuin Families

The 2-phenoxyacetamide pharmacophore present in this compound has been validated across multiple enzyme targets, including MAO-A (IC₅₀ as low as 0.018 μM) and ADAMTS-5 (IC₅₀ = 0.00035 μM) [1]. Laboratories building targeted screening decks for these enzyme families should prioritize this compound over simple acetamide analogs that lack the phenoxyether H-bond acceptor essential for potency. Its LogP of 4.35 ensures adequate membrane permeability for intracellular target engagement, while the conformational flexibility (6 rotatable bonds) accommodates induced-fit binding modes .

CNS-Penetrant Probe Development Requiring Balanced Lipophilicity and H-Bond Capacity

With a LogP of 4.35 and tPSA of 58.6 Ų [1], this compound resides within the favorable range for CNS drug-like space (typically LogP 2–5, tPSA < 90 Ų). The dual H-bond donor capacity (naphthol –OH + amide –NH) enables specific target interactions while the phenoxyacetamide extension provides metabolic soft spots for potential SAR exploration. Medicinal chemistry teams pursuing CNS targets should select this scaffold over the more lipophilic p-methylphenyl analog (LogP 4.85) or the less functionalized N-(2-naphthyl) variant, which lacks the critical naphthol H-bond donor.

Fragment-Based Drug Discovery (FBDD) Follow-Up with Validated Pharmacophore Expansion

While the molecular weight (383.4 g/mol) exceeds typical fragment limits, this compound serves as an ideal 'fragment-grown' lead-like molecule for teams transitioning from fragment hits to lead optimization. The 2-phenoxyacetamide motif has been crystallographically characterized in enzyme-inhibitor complexes (e.g., SIRT2), confirming its binding competence [1]. The predicted aqueous solubility (LogSW = –5.13) supports assay concentrations up to ~7.4 μM in purely aqueous buffer, suitable for biophysical methods (SPR, ITC, thermal shift) commonly used in fragment-to-lead progression.

Solid-State Formulation and Co-Crystal Engineering Studies

X-ray crystallographic data on the closely related N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (R factor = 0.045, monoclinic P2₁/n space group) [1] establish the propensity of this scaffold to form well-ordered crystals stabilized by intramolecular N–H···O and intermolecular O–H···O hydrogen bonds. The additional phenoxyacetamide O atoms in the target compound provide supplementary H-bond acceptor sites, making it a compelling candidate for pharmaceutical co-crystal screening with carboxylic acid-containing co-formers. Pre-formulation scientists should prioritize this compound for solid-state property optimization studies.

Quote Request

Request a Quote for N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.